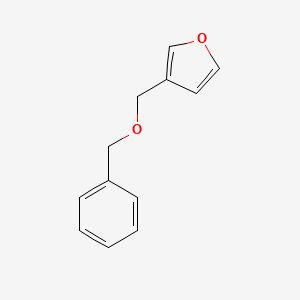

3-((Benzyloxy)methyl)furan

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

89858-76-4 |

|---|---|

Molecular Formula |

C12H12O2 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

3-(phenylmethoxymethyl)furan |

InChI |

InChI=1S/C12H12O2/c1-2-4-11(5-3-1)8-14-10-12-6-7-13-9-12/h1-7,9H,8,10H2 |

InChI Key |

XCAXMARKQAWOMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCC2=COC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Benzyloxy Methyl Furan

De Novo Synthesis Approaches to the Furan (B31954) Ring System with Benzyloxymethyl Installation

De novo synthesis provides a powerful means to construct the furan ring system with specific substitution patterns directly. This often involves the cyclization of acyclic precursors that already contain the necessary carbon framework and functional groups.

Cyclization Reactions for Furan Core Formation

Classic methods for furan synthesis, such as the Paal-Knorr and Feist-Benary syntheses, are foundational in the construction of the furan ring. The Paal-Knorr synthesis involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.org To apply this to the synthesis of 3-((benzyloxy)methyl)furan, a 1,4-dicarbonyl precursor bearing a benzyloxymethyl group at the appropriate position would be required.

The Feist-Benary furan synthesis offers another route, typically involving the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base. wikipedia.org Adaptation of this method would necessitate the use of starting materials that lead to the regioselective formation of the 3-substituted furan with the benzyloxymethyl moiety.

| Reaction | Description | Starting Materials Example for 3-Substituted Furan |

| Paal-Knorr Synthesis | Acid-catalyzed cyclization of a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.org | A 1,4-diketone with a substituent at the 2- or 3-position. |

| Feist-Benary Synthesis | Reaction of an α-halo ketone with a β-dicarbonyl compound. wikipedia.org | An α-halo ketone and a β-ketoester. |

Strategic and Regioselective Incorporation of the Benzyloxymethyl Moiety

The key to a successful de novo synthesis of this compound lies in the strategic placement of the benzyloxymethyl group on the acyclic precursor. For a Paal-Knorr approach, this would involve the synthesis of a 1,4-dicarbonyl compound where one of the central carbons is functionalized with a benzyloxymethyl group. The synthesis of such a specialized precursor can be complex and may require a multi-step sequence.

Similarly, for the Feist-Benary synthesis, the benzyloxymethyl group would need to be incorporated into either the α-halo ketone or the β-dicarbonyl compound in a manner that ensures its final position at the 3-position of the furan ring. The regioselectivity of the cyclization is a critical factor in this approach.

Functional Group Transformations on Pre-existing Furan Cores

A more direct and often more practical approach to the synthesis of this compound involves the modification of a readily available furan derivative. This strategy leverages the existing furan core and introduces the desired functionality through well-established chemical transformations.

Alkylation and Arylation Strategies for Benzyloxymethyl Introduction

The most straightforward method for the synthesis of this compound is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the O-alkylation of an alcohol with an alkyl halide in the presence of a base. In this case, the readily available starting material is 3-(hydroxymethyl)furan, also known as furan-3-methanol. georganics.sk

The synthesis proceeds by deprotonating 3-(hydroxymethyl)furan with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide then undergoes a substitution reaction with benzyl (B1604629) bromide or benzyl chloride to yield the target ether, this compound. The reaction is typically carried out in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

A typical procedure for the benzylation of an alcohol via Williamson ether synthesis is as follows:

| Reagent | Role | Typical Molar Equivalent |

|---|---|---|

| 3-(Hydroxymethyl)furan | Starting material | 1.0 |

| Sodium Hydride (NaH) | Base | 1.1 - 1.5 |

| Benzyl Bromide/Chloride | Alkylating agent | 1.1 - 1.5 |

This method is highly efficient for primary alcohols and primary alkyl halides, fitting the profile of 3-(hydroxymethyl)furan and benzyl halides perfectly.

Transition Metal-Catalyzed Cross-Coupling Reactions in Furan Functionalization

While less direct than the Williamson ether synthesis for this specific target, transition metal-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of furan rings. researchgate.net For instance, a palladium-catalyzed coupling reaction could potentially be envisioned between a 3-halofuran and benzyl alcohol. However, such a direct C-O bond formation via cross-coupling is less common than the Williamson ether synthesis for this type of transformation.

More elaborate multi-step sequences involving transition metal catalysis could also be devised. For example, a Sonogashira coupling of a 3-halofuran with a protected propargyl alcohol, followed by further transformations, could lead to the desired product, though this would be a significantly more complex route.

Chemo- and Regioselective Functionalization of Furan Scaffolds

The synthesis of this compound from 3-(hydroxymethyl)furan is an excellent example of chemo- and regioselective functionalization. The Williamson ether synthesis selectively targets the hydroxyl group without affecting the furan ring, which can be sensitive to certain reaction conditions. The reaction occurs exclusively at the 3-position as dictated by the starting material.

Protecting Group Strategies and Deprotection in Benzyloxymethyl Furan Synthesis

In the synthesis of complex molecules containing a hydroxymethyl furan moiety, the hydroxyl group often requires protection to prevent interference with subsequent reaction steps. The benzyl group is a commonly employed protecting group for alcohols due to its stability under a wide range of reaction conditions, including acidic, basic, and some oxidative and reductive environments. commonorganicchemistry.comorganic-chemistry.org

The protection of 3-furanmethanol (B180856) is typically achieved via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org The alcohol is first treated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). This deprotonates the hydroxyl group to form the corresponding sodium alkoxide. The subsequent addition of benzyl bromide (BnBr) or benzyl chloride (BnCl) results in a bimolecular nucleophilic substitution (SN2) reaction, where the alkoxide displaces the halide to form the stable benzyl ether, this compound. youtube.comorganic-synthesis.com

Deprotection , the removal of the benzyl group to regenerate the alcohol, is most commonly and efficiently accomplished by catalytic hydrogenolysis. commonorganicchemistry.comacs.org This method involves reacting the benzyl ether with hydrogen gas (H₂) in the presence of a palladium on carbon catalyst (Pd/C). The reaction is typically carried out in a solvent like ethanol, methanol, or ethyl acetate. This process is highly effective and clean, yielding the deprotected alcohol and toluene (B28343) as the only byproduct, which is easily removed. commonorganicchemistry.com

Alternative deprotection methods exist for substrates that are sensitive to hydrogenation conditions. These can include treatment with strong acids or using oxidizing agents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), although these methods are less common for simple benzyl ethers due to harsher conditions or the potential for side reactions. organic-chemistry.org

Principles of Green Chemistry and Sustainable Synthetic Routes for this compound

Applying the principles of green chemistry to the synthesis of this compound involves considerations such as the use of renewable feedstocks, safer solvents, and energy-efficient processes. frontiersin.orgnih.gov

Renewable Feedstocks: The furan core of the molecule can be derived from biomass. Furfural (B47365), a key platform chemical, is produced from the dehydration of C5 sugars (like xylose) found in hemicellulose, a major component of lignocellulosic biomass. nih.govmdpi.com Furfural can then be converted to precursors like 3-furanmethanol through various catalytic routes, positioning the synthesis within a sustainable framework. mdpi.com

Green Solvents and Catalysts: Efforts in green chemistry aim to replace hazardous solvents like DMF with more environmentally benign alternatives. Water or solvent-free conditions, often facilitated by microwave irradiation or the use of phase-transfer catalysts, can be explored. rsc.orgresearchgate.net For instance, the etherification of furfuryl alcohol has been studied using solid acid catalysts like montmorillonite (B579905) K10, which are low-cost, environmentally friendly, and recyclable. nih.gov Such heterogeneous catalysts simplify product purification and minimize waste. nanochemres.org

Energy Efficiency and Atom Economy: Microwave-assisted synthesis is a technique that can significantly reduce reaction times and energy consumption compared to conventional heating. wikipedia.org The Williamson ether synthesis itself has a good atom economy, with the primary byproduct being a simple salt (e.g., NaBr), which is easily removed.

By integrating biomass-derived starting materials with greener catalytic systems and energy-efficient technologies, the synthesis of furan derivatives like this compound can be aligned with the goals of sustainable chemical production. nih.govacs.org

Chemical Reactivity and Mechanistic Studies of 3 Benzyloxy Methyl Furan

Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Ring

Electrophilic aromatic substitution (EAS) is a hallmark of furan chemistry. Due to the ring's high reactivity, these reactions typically proceed under much milder conditions than those required for benzene (B151609). pearson.comijabbr.com For 3-substituted furans like 3-((benzyloxy)methyl)furan, electrophilic attack is strongly directed to the vacant C2 and C5 positions due to the activating effect of the ring oxygen. The C2 position is generally the most favored site of attack, as the resulting carbocation intermediate (a sigma complex) is better stabilized by resonance involving the oxygen atom. chemicalbook.com

Nitration: The nitration of furan and its derivatives must be conducted with mild reagents to avoid polymerization and ring-opening, which can be caused by strong acids. ijabbr.com A common and effective nitrating agent for sensitive substrates like furans is acetyl nitrate, prepared in situ from nitric acid and acetic anhydride. ijabbr.comsemanticscholar.org For this compound, the reaction is expected to yield primarily 3-((benzyloxy)methyl)-2-nitrofuran, with the potential formation of the 5-nitro isomer as a minor product.

Halogenation: Halogenation of the furan ring is also rapid and requires mild conditions. For instance, bromination can be achieved using bromine in a non-polar solvent like dioxane at low temperatures to prevent the formation of polyhalogenated products. pearson.com The reaction with this compound is predicted to show high selectivity for the C2 position, yielding 3-((benzyloxy)methyl)-2-bromofuran.

Table 1: Predicted Electrophilic Substitution Reactions

| Reaction | Reagent | Predicted Major Product | Predicted Minor Product |

|---|---|---|---|

| Nitration | HNO₃ / Acetic Anhydride | 3-((Benzyloxy)methyl)-2-nitrofuran | 3-((Benzyloxy)methyl)-5-nitrofuran |

| Bromination | Br₂ in Dioxane | 3-((Benzyloxy)methyl)-2-bromofuran | 3-((Benzyloxy)methyl)-5-bromofuran |

Friedel-Crafts reactions on furans are often complicated by the ring's sensitivity to the strong Lewis acids (e.g., AlCl₃) that are typically employed, which can lead to extensive polymerization. rsc.orgnih.gov Consequently, milder catalysts such as tin(IV) chloride (SnCl₄), boron trifluoride etherate (BF₃·OEt₂), or iron(III) chloride (FeCl₃) are preferred. ijabbr.comresearchgate.net

Acylation: Friedel-Crafts acylation, using an acyl chloride or acid anhydride, is a synthetically useful method for introducing ketone functionalities. For this compound, acylation is expected to occur preferentially at the C2 position to give 2-acyl-3-((benzyloxy)methyl)furan. The choice of a mild Lewis acid is critical to achieving good yields. nih.gov

Alkylation: Friedel-Crafts alkylation is generally less practical for furans than acylation due to issues with polyalkylation and the potential for the alkylating agent to react with the Lewis acid catalyst. However, under carefully controlled conditions with mild reagents, alkylation can be achieved.

Table 2: Predicted Friedel-Crafts Acylation

| Acylating Agent | Catalyst | Predicted Product |

|---|---|---|

| Acetyl Chloride | SnCl₄ | 1-(this compound-2-yl)ethan-1-one |

| Acetic Anhydride | BF₃·OEt₂ | 1-(this compound-2-yl)ethan-1-one |

Cycloaddition Reactions of the Furan Moiety

The furan ring can act as a 4π-electron component (a diene) in [4+2] cycloadditions or as a 2π-electron component in [3+2] cycloadditions, leading to the formation of complex bicyclic structures.

Furan can participate as a diene in the Diels-Alder, or [4+2], cycloaddition reaction. youtube.com However, due to its aromatic stability, furan is a relatively unreactive diene, and the cycloaddition is often reversible. nih.gov The reaction typically favors the formation of the kinetic endo product, although the more thermodynamically stable exo product can sometimes be isolated, particularly if the reaction is allowed to equilibrate. youtube.comquizlet.com

For this compound, the reaction with a powerful dienophile like maleic anhydride would be expected to yield an oxabicycloheptene adduct. The substituent at the C3 position can influence the facial selectivity of the dienophile's approach. The reaction is a concerted process where bond formation and breaking occur in a single step. youtube.com Lewis acid catalysis can sometimes be used to accelerate the reaction and improve selectivity. nih.gov

Table 3: Predicted Diels-Alder Reactions of this compound

| Dienophile | Product Type | Predicted Stereochemical Outcome |

|---|---|---|

| Maleic Anhydride | Oxabicycloheptene anhydride | Predominantly endo adduct (kinetic) |

| Dimethyl acetylenedicarboxylate | Oxabicycloheptadiene | Aromatizable adduct |

| Acrylonitrile | Oxabicycloheptene nitrile | Mixture of endo and exo adducts |

In [3+2] cycloaddition reactions, the furan double bond can act as the dipolarophile (2π component) and react with a 1,3-dipole. This type of reaction is a powerful tool for constructing five-membered heterocyclic rings. rsc.org For example, 5-hydroxymethyl-furan-2-nitrileoxide, a furan derivative, has been shown to undergo [3+2] cycloadditions with alkenes to form dihydro-isoxazole rings. researchgate.netresearchgate.net

When this compound reacts with a 1,3-dipole such as a nitrile oxide or an azomethine ylide, the reaction can proceed across either the C2-C3 or C4-C5 double bond. The regioselectivity is governed by the electronic and steric properties of both the furan derivative and the dipole. Theoretical studies on similar systems suggest that these reactions are often concerted but can be asynchronous. rsc.org The substituent at the C3 position would be expected to direct the regiochemical outcome of the cycloaddition. For instance, reaction with an azomethine ylide could lead to the formation of a nitrogen-containing bicyclic adduct. researchgate.net

Transformations and Interconversions of the Benzyloxymethyl Side Chain

The benzyloxymethyl group at the 3-position of the furan ring is a key functional handle. The benzyl (B1604629) ether serves as a common protecting group for the primary alcohol, 3-(hydroxymethyl)furan. Its transformations, including deprotection, modification of the resulting alcohol, and reactions on the connecting methylene group, are fundamental to its application in multi-step synthesis.

Commonly employed methods for benzyl ether cleavage that are applicable to this compound include:

Catalytic Hydrogenolysis: This is one of the most prevalent and clean methods for benzyl ether deprotection. The reaction typically involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C). The process is generally efficient and proceeds under mild conditions, yielding 3-(hydroxymethyl)furan and toluene (B28343) as the only byproduct. The furan ring is generally stable to these conditions, although over-reduction can sometimes be a concern with prolonged reaction times or more active catalysts.

Dissolving Metal Reduction: Conditions such as sodium in liquid ammonia (Birch reduction) can cleave benzyl ethers. However, this method is harsh and can also reduce the furan ring, making it less suitable for sensitive substrates.

Lewis Acid-Mediated Cleavage: Various Lewis acids can effect the cleavage of benzyl ethers. The reaction mechanism often involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack by a scavenger. This method can be useful when catalytic hydrogenolysis is not viable due to the presence of other reducible functional groups.

| Deprotection Method | Reagents & Conditions | Product | Notes |

| Catalytic Hydrogenolysis | H₂, Pd/C, Solvent (e.g., EtOH, EtOAc) | 3-(Hydroxymethyl)furan | Mild conditions, clean reaction. |

| Lewis Acid Cleavage | BCl₃, CH₂Cl₂ | 3-(Hydroxymethyl)furan | Effective but requires careful control. |

| Oxidative Cleavage | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | 3-(Hydroxymethyl)furan | Primarily for p-methoxybenzyl (PMB) ethers, but can work for benzyl ethers. semanticscholar.org |

The functionality of the benzyloxymethyl side chain can be interconverted through oxidation and reduction reactions. The primary product of deprotection, 3-(hydroxymethyl)furan, is a key intermediate that can be oxidized to afford furan-3-carbaldehyde or furan-3-carboxylic acid. Conversely, the synthesis of this compound often involves the reduction of a furan-3-carbonyl precursor followed by protection.

Oxidation Reactions: The oxidation of the furfuryl alcohol (3-(hydroxymethyl)furan) must be performed with care to avoid over-oxidation or degradation of the electron-rich furan ring.

Oxidation to Aldehyde: Reagents such as pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin periodinane oxidations are commonly used to convert primary alcohols to aldehydes. These mild conditions are generally compatible with the furan nucleus.

Oxidation to Carboxylic Acid: Stronger oxidizing agents are required to convert the primary alcohol to a carboxylic acid. libretexts.orgyoutube.comlibretexts.org Reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) can be used, although the acidic or basic conditions may pose a risk to the furan ring's stability. libretexts.org

Reduction of Precursors: The formation of the hydroxymethyl group often starts from a more oxidized precursor, such as furan-3-carbaldehyde or a furan-3-carboxylic acid derivative.

Reduction of Aldehydes/Ketones: Furan-3-carbaldehyde can be reduced to 3-(hydroxymethyl)furan using mild reducing agents like sodium borohydride (NaBH₄).

Reduction of Carboxylic Acids and Esters: More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are needed to reduce furan-3-carboxylic acid or its esters to the corresponding alcohol.

| Transformation | Starting Material | Reagent(s) | Product |

| Oxidation | 3-(Hydroxymethyl)furan | PCC or Dess-Martin Periodinane | Furan-3-carbaldehyde |

| Oxidation | 3-(Hydroxymethyl)furan | Jones Reagent (CrO₃/H₂SO₄) | Furan-3-carboxylic acid |

| Reduction | Furan-3-carbaldehyde | NaBH₄ | 3-(Hydroxymethyl)furan |

| Reduction | Furan-3-carboxylic acid methyl ester | LiAlH₄ | 3-(Hydroxymethyl)furan |

The methylene carbon of the benzyloxymethyl side chain, being adjacent to the furan ring (a furfuryl position), exhibits reactivity similar to that of a benzylic carbon. libretexts.orgkhanacademy.org This allows for various substitution reactions, typically after converting the deprotected alcohol into a better leaving group.

Nucleophilic Substitution: The hydroxyl group of 3-(hydroxymethyl)furan can be converted into a good leaving group, such as a tosylate, mesylate, or halide (e.g., using SOCl₂ or PBr₃). This activated intermediate can then undergo Sₙ2 reaction with a wide range of nucleophiles to introduce new functional groups at the 3-methyl position. The formation of a resonance-stabilized furfuryl carbocation intermediate can also facilitate Sₙ1-type reactions. libretexts.org

Elimination Reactions: Elimination reactions are not directly applicable to the single-carbon side chain of 3-(hydroxymethyl)furan. However, if the side chain were extended, standard elimination protocols could be applied to introduce unsaturation.

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis provides powerful tools for the functionalization of the furan ring in this compound. researchgate.netchim.it The benzyloxymethyl substituent typically acts as a spectator group, influencing the regioselectivity of reactions at the furan core. The most reactive positions on the furan ring for electrophilic attack or metalation are C2 and C5.

Cross-coupling reactions are fundamental for forming C-C bonds and are widely used to append aryl, vinyl, or alkyl groups to the furan ring. uwindsor.ca To participate in these reactions, this compound must first be converted into a suitable coupling partner, typically a halo-furan or a metallated furan.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org For instance, 2-bromo-3-((benzyloxy)methyl)furan could be coupled with various arylboronic acids to generate 2-aryl-3-((benzyloxy)methyl)furan derivatives. The reaction is known for its high functional group tolerance. nih.govnih.govresearchgate.net

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by palladium. wikipedia.orgscispace.com A stannylated derivative, such as 3-((benzyloxy)methyl)-2-(tributylstannyl)furan, can be prepared and subsequently coupled with a range of electrophiles. While effective, the toxicity of organotin reagents is a significant drawback. wikipedia.org

Negishi Coupling: This reaction utilizes an organozinc reagent, which is coupled with an organic halide or triflate under palladium or nickel catalysis. researchgate.net Organozinc compounds are more reactive than their boron and tin counterparts, often allowing for milder reaction conditions.

Heck Reaction: The Heck reaction forms a C-C bond between an unsaturated halide (or triflate) and an alkene, catalyzed by a palladium complex. organic-chemistry.orglibretexts.org A halogenated derivative, like 2-iodo-3-((benzyloxy)methyl)furan, could react with an alkene to introduce a substituted vinyl group at the 2-position of the furan ring. Studies on the Heck arylation of dihydrofuran have shown that reactions occur exclusively at the C2 position. nih.govnih.gov

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst System (Typical) |

| Suzuki-Miyaura libretexts.org | R-B(OH)₂ | Furan-X | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |

| Stille wikipedia.org | Furan-SnR₃ | R-X | Pd(PPh₃)₄ |

| Negishi researchgate.net | Furan-ZnX | R-X | Pd(PPh₃)₄ or Ni catalyst |

| Heck organic-chemistry.org | Alkene | Furan-X | Pd(OAc)₂, Ligand, Base |

Beyond standard cross-coupling, the functionalized furan ring can participate in other important transition metal-catalyzed transformations.

Carbonylation Reactions: Palladium-catalyzed carbonylation allows for the introduction of a carbonyl group. For example, reacting 2-bromo-3-((benzyloxy)methyl)furan with carbon monoxide and an alcohol in the presence of a palladium catalyst would yield the corresponding methyl ester at the 2-position. This reaction provides a direct route to furan-2-carboxylates. A carbonylative version of the Stille coupling can also be employed to form ketones. wikipedia.org

Hydrofunctionalization Reactions: This class of reactions involves the addition of an H-Y bond across a double bond. While the aromatic furan ring is generally resistant to such additions under typical conditions, certain catalytic systems can promote reactions like hydroamination or hydroalkoxylation. More commonly, these reactions would target an unsaturated substituent on the furan ring rather than the ring itself. Given the saturated nature of the benzyloxymethyl side chain, this class of reactions has limited applicability to the parent compound unless the furan ring itself is the target of reduction or functionalization, which often requires harsh conditions or specific catalytic systems that overcome the aromatic stabilization.

Ring-Opening and Ring-Transformation Reactions of the Furan Core

The stability of the furan ring in this compound can be overcome under various conditions, leading to ring-opening or rearrangement to other heterocyclic systems. These transformations are often initiated by electrophilic attack, followed by cleavage of one of the C-O bonds within the furan nucleus.

Acid-Catalyzed Ring-Opening:

In the presence of Brønsted acids, the furan ring can undergo protonation, which activates it towards nucleophilic attack and subsequent ring-opening. For substituted furans, the position of the substituent significantly influences the reaction pathway rsc.org. In the case of this compound, protonation is expected to occur preferentially at the C2 or C5 position, generating a carbocation intermediate. The benzyloxymethyl group, being electron-withdrawing, may influence the regioselectivity of this initial protonation step. Subsequent attack by a nucleophile, such as water or an alcohol, can lead to the formation of a dihydrofuran intermediate which can then undergo ring cleavage to yield a 1,4-dicarbonyl compound.

Transition Metal-Catalyzed Ring Transformations:

Transition metal catalysts can mediate the transformation of the furan ring into other carbo- or heterocyclic structures. While specific studies on this compound are not prevalent, research on analogous benzofurans demonstrates the potential for such transformations. For instance, acid-catalyzed ring transformation of benzofuranyl carbinols can lead to the formation of polysubstituted furans through a ring-opening and recyclization sequence nih.gov. It is plausible that this compound, under appropriate transition metal catalysis, could undergo similar rearrangements, potentially leading to the formation of substituted cyclopentenones or other furan isomers.

The following table summarizes potential ring-opening and transformation reactions based on studies of analogous furan compounds.

| Reaction Type | Reagents and Conditions | Expected Product Type for this compound | Reference |

| Acid-Catalyzed Hydrolysis | Dilute aqueous acid (e.g., HCl) | 1,4-Dicarbonyl compound | rsc.org |

| Acid-Catalyzed Rearrangement | Brønsted acid with a nucleophile | Substituted furan or other heterocycle | nih.gov |

| Transition Metal-Catalyzed Isomerization | Transition metal catalyst (e.g., Rh, Ru) | Isomeric furan or other heterocyclic system | organic-chemistry.org |

Radical Reactions and Their Application in this compound Derivatization

The furan ring in this compound is susceptible to attack by radicals, initiating a cascade of reactions that can lead to either derivatization of the furan core or its ring-opening. The benzylic protons of the substituent also present a site for radical abstraction.

Radical Addition to the Furan Ring:

Atmospheric and synthetic radical reactions with furans are often initiated by the addition of a radical species, such as the hydroxyl radical (•OH), to the double bonds of the furan ring. Studies on furan and methyl-substituted furans have shown that •OH addition occurs preferentially at the C2 and C5 positions, forming a furan-OH adduct acs.orgresearchgate.netresearchgate.netwhiterose.ac.uk. This adduct can then react with molecular oxygen.

For this compound, the addition of a radical (X•) would likely follow a similar pattern, leading to intermediates that can undergo several transformations. The presence of the benzyloxymethyl group may sterically and electronically influence the regioselectivity of the initial radical attack.

Mechanisms of Radical-Initiated Reactions:

Addition-Elimination: Following the initial radical addition, an elimination reaction can occur, leading to the substitution of a hydrogen atom on the furan ring.

Ring-Opening: The radical adduct can undergo ring-opening through the cleavage of a C-O bond. In the case of OH radical addition to furans, this leads to the formation of unsaturated 1,4-dicarbonyl compounds acs.orgresearchgate.net. It is anticipated that this compound would yield a substituted unsaturated 1,4-dicarbonyl upon reaction with •OH and O2.

Hydrogen Abstraction: The benzylic C-H bonds of the benzyloxymethyl substituent are susceptible to hydrogen atom abstraction by radicals. This would generate a stabilized benzylic radical, which could then be trapped by other reagents to introduce new functional groups at the benzylic position.

The table below outlines the expected outcomes of radical reactions on this compound based on studies of related molecules.

| Radical Reaction Type | Radical Source | Expected Outcome | Mechanistic Insights from Analogues |

| Hydroxylation | •OH radicals (e.g., from Fenton's reagent) | Addition to the furan ring, potentially leading to ring-opened dicarbonyls. | OH addition to furan and methylfurans is well-documented, proceeding via a radical adduct. acs.orgresearchgate.netresearchgate.netwhiterose.ac.uk |

| Halogenation | Halogen radicals (e.g., from NBS with a radical initiator) | Addition to the double bonds or substitution on the furan ring. | Radical addition to alkenes is a fundamental process. |

| Benzylic Functionalization | Radical initiators (e.g., AIBN) and a trapping agent | Functionalization at the benzylic position of the substituent. | Hydrogen abstraction from benzylic positions is a common radical-mediated transformation. |

Advanced Spectroscopic and Analytical Characterization of 3 Benzyloxy Methyl Furan and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of organic compounds, providing a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental composition. For 3-((Benzyloxy)methyl)furan (C₁₂H₁₂O₂), the expected exact mass of the molecular ion [M]⁺ can be calculated with high precision, distinguishing it from other isomers or compounds with the same nominal mass.

Beyond exact mass, tandem mass spectrometry (MS/MS) experiments on HRMS platforms are used to investigate the fragmentation pathways. This provides profound structural insights by breaking the molecule apart and analyzing the resulting fragments. For this compound, the fragmentation is expected to be dominated by cleavages at the ether linkage and rearrangements involving the aromatic rings.

Key fragmentation pathways for benzylic ethers often involve:

Benzylic Cleavage: The most common pathway involves the cleavage of the C-O bond between the furanomethyl group and the benzylic carbon. This can lead to the formation of a stable benzyl (B1604629) cation (C₇H₇⁺, m/z 91) or, more favorably, a tropylium ion rearrangement, which is a characteristic fragment for benzyl-containing compounds.

Alpha-Cleavage: Fragmentation can occur alpha to the furan's oxygen atom.

Furan (B31954) Ring Fragmentation: The furan ring itself can undergo cleavage, often involving the loss of carbon monoxide (CO), a characteristic fragmentation for some furanones.

A plausible fragmentation scheme, based on the principles observed in related structures, is outlined in the table below.

| Proposed Fragment Ion | Chemical Formula | Calculated Exact Mass (m/z) | Plausible Origin |

|---|---|---|---|

| [M]⁺ | C₁₂H₁₂O₂⁺ | 188.0837 | Molecular Ion |

| [M-H]⁺ | C₁₂H₁₁O₂⁺ | 187.0759 | Loss of a hydrogen radical |

| [M-C₇H₇]⁺ | C₅H₅O₂⁺ | 97.0289 | Loss of benzyl radical |

| [C₇H₇]⁺ | C₇H₇⁺ | 91.0548 | Benzyl cation / Tropylium ion |

| [C₅H₅O]⁺ | C₅H₅O⁺ | 81.0340 | Furanomethyl cation |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each nucleus.

For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the furan ring, the phenyl ring of the benzyl group, and the two methylene (CH₂) groups. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the oxygen atoms and the aromatic ring currents. Similarly, the ¹³C NMR spectrum would reveal signals for each unique carbon atom in the molecule.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Furan H-2/H-5 | ~7.4 | ~143 |

| Furan H-4 | ~6.4 | ~110 |

| Furan C-3 | - | ~125 |

| Furan-CH₂ | ~4.5 | ~65 |

| Benzyl-CH₂ | ~4.6 | ~72 |

| Phenyl H (ortho, meta, para) | 7.2-7.4 | 127-129 |

| Phenyl C (quaternary) | - | ~138 |

While 1D NMR provides initial data, 2D NMR experiments are indispensable for confirming the complex connectivity of a molecule like this compound. youtube.comsdsu.eduepfl.ch

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu It would be used to confirm the connectivity between the protons on the furan ring (e.g., H-4 coupling with H-5) and within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons (¹H-¹³C). sdsu.edu It is essential for unambiguously assigning the carbon signals corresponding to each protonated carbon, such as linking the methylene proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds (and sometimes four). sdsu.edu This is crucial for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the furan-CH₂ protons to the carbons of the furan ring (C-2, C-3, C-4) and to the ether oxygen's carbon (Benzyl-CH₂). It would also connect the benzyl-CH₂ protons to the quaternary carbon of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their bonding connectivity. NOESY is particularly useful for conformational analysis. It could, for example, show correlations between the furan-CH₂ protons and the ortho-protons of the benzyl group, providing insight into the molecule's preferred conformation in solution.

Solid-State NMR (ssNMR) is a specialized technique for analyzing samples in the solid phase, such as crystalline powders, amorphous solids, or polymers. mst.edunih.govwikipedia.org Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable structural information. wikipedia.org For this compound, ssNMR could be applied to:

Characterize Polymorphs: If the compound can crystallize in different forms (polymorphs), ssNMR can distinguish between them, as different crystal packing arrangements lead to distinct chemical shifts and line shapes.

Study Conformation: ssNMR can provide precise information on the molecular conformation and packing within a crystal lattice, which may differ from the averaged conformation observed in solution.

Analyze Aggregates: In cases where the compound forms aggregates or is part of a composite material, ssNMR can probe the structure and interactions at the molecular level. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are commonly used to enhance the signal of low-abundance nuclei like ¹³C and to obtain high-resolution spectra from solid samples. mst.edu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. globalresearchonline.net These two methods are often complementary.

For this compound, key expected vibrational modes include:

C-H Stretching: Aromatic C-H stretches from the furan and phenyl rings are expected above 3000 cm⁻¹. Aliphatic C-H stretches from the two CH₂ groups would appear just below 3000 cm⁻¹. theaic.org

C=C Stretching: Aromatic ring stretching vibrations for both the furan and phenyl rings typically occur in the 1450-1600 cm⁻¹ region. globalresearchonline.net

C-O Stretching: The most characteristic bands for this ether would be the asymmetric and symmetric C-O-C stretches. Aryl-alkyl ethers typically show a strong, characteristic C-O stretch between 1200 and 1275 cm⁻¹ (asymmetric) and another near 1020-1075 cm⁻¹ (symmetric). pressbooks.pubopenstax.org

Furan Ring Modes: The furan ring has characteristic "ring breathing" and other vibrational modes that appear in the fingerprint region (<1500 cm⁻¹). aip.orgresearchgate.netudayton.edu

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| Asymmetric C-O-C Stretch | 1275 - 1200 | Strong |

| Symmetric C-O-C Stretch | 1075 - 1020 | Strong |

| Furan Ring Breathing | ~875 | Strong |

X-ray Crystallography for Precise Solid-State Structural Determination

When a compound can be grown as a single crystal of sufficient quality, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice by analyzing the diffraction pattern of X-rays passing through the crystal.

For this compound, a successful crystallographic analysis would yield:

Unambiguous Connectivity: It would confirm the exact bonding arrangement of all atoms.

Precise Molecular Geometry: It provides highly accurate measurements of all bond lengths, bond angles, and torsion angles.

Conformational Details: The solid-state conformation of the molecule, including the orientation of the benzyloxy group relative to the furan ring, would be definitively established.

Supramolecular Structure: The analysis reveals how molecules pack together in the crystal, identifying any intermolecular interactions such as hydrogen bonds or π-stacking.

The data obtained from such an analysis is typically deposited in crystallographic databases and includes key parameters as shown in the table below. researchgate.net

| Crystallographic Parameter | Type of Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |

| Z | Number of molecules per unit cell |

| Calculated Density | Density of the crystalline material |

| Final R-indices (R1, wR2) | Indicators of the quality of the structural model |

Chromatographic Techniques for Separation, Purification, and Purity Analysis

Chromatographic methods are essential for the isolation of this compound from a reaction mixture and for the assessment of its purity. mdpi.comchemicalpapers.com The choice of technique depends on the scale and the properties of the compound and its impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both purification and analysis. dgaequipment.comsielc.com

Normal-Phase HPLC: Using a polar stationary phase (e.g., silica) and a non-polar mobile phase, this method is effective for separating compounds of moderate polarity like ethers.

Reverse-Phase HPLC: With a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water), this is the most common analytical mode. It is used to assess purity, often with a UV detector set to a wavelength where the aromatic rings absorb (e.g., ~254 nm).

Gas Chromatography (GC): Given the likely volatility of this compound, GC is an excellent tool for purity analysis. mdpi.comnih.govresearchgate.net When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of volatile impurities. The choice of column (e.g., a non-polar HP-5MS or a polar WAX-type column) can be optimized to achieve the best separation of the target compound from any related byproducts or starting materials. mdpi.comresearchgate.netresearchgate.net

Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography purification. chemicalpapers.com

The purity of the final compound is typically determined by HPLC or GC, expressed as a percentage area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For furan derivatives, GC-MS is often the preferred method due to its high sensitivity, allowing for the detection of trace amounts. researchgate.net The technique couples the separation power of gas chromatography with the detection capabilities of mass spectrometry.

In a typical GC-MS analysis of furan derivatives, the sample is first introduced into the GC system, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a capillary column. The choice of column is critical for effective separation; columns like the HP-5MS are commonly used for the analysis of furan and its derivatives, achieving separation in under 10 minutes. researchgate.net As the separated components exit the column, they enter the mass spectrometer. Here, they are ionized, most commonly by electron impact (EI), which fragments the molecules into characteristic patterns. These patterns, along with the retention time from the GC, provide a high degree of confidence in compound identification.

For trace analysis, sample preparation techniques like Solid Phase Microextraction (SPME) can be employed to extract and concentrate volatile furans from a sample matrix before their introduction into the GC-MS system. researchgate.netrestek.com The use of a triple quadrupole GC-MS system operating in Multiple Reaction Monitoring (MRM) mode further enhances selectivity and sensitivity, which is particularly useful for complex matrices. shimadzu.com

Table 1: Illustrative GC-MS Parameters for Furan Derivative Analysis

This table outlines typical parameters that could be adapted for the analysis of this compound.

| Parameter | Value/Description |

| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | Initial temp. 40°C, hold for 2 min, ramp to 250°C at 10°C/min |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| MS Mode | Full Scan (m/z 40-400) or Multiple Reaction Monitoring (MRM) |

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds in complex mixtures. dgaequipment.comshimadzu.comshimadzu.com It is particularly well-suited for non-volatile or thermally sensitive compounds that are not amenable to GC analysis. The technique utilizes a column containing a stationary phase, a pump to move the mobile phase through the column at high pressure, and a detector to measure the separated components. dgaequipment.com

For the analysis of furan derivatives, reversed-phase HPLC is commonly employed, typically using a C18 column as the stationary phase. nih.gov The mobile phase often consists of a mixture of acetonitrile and water or an acidic aqueous solution. shimadzu.comresearchgate.net Detection is frequently accomplished using a UV-Vis or a Diode Array Detector (DAD), as the furan ring exhibits strong ultraviolet absorbance. dgaequipment.com The retention time, the time it takes for a specific compound to travel through the column to the detector, is used for identification, while the peak area is used for quantification.

HPLC methods have been developed for the simultaneous separation and quantitation of multiple furan derivatives in various matrices, including food products and transformer oil. shimadzu.comshimadzu.comnih.gov These methods demonstrate good linearity, precision, and sensitivity, with low limits of detection (LOD) and quantification (LOQ). shimadzu.comnih.gov

Table 2: Typical HPLC Conditions for Furan Derivative Analysis

This table provides a representative set of conditions for the HPLC analysis of furanic compounds, which would be a starting point for developing a method for this compound.

| Parameter | Value/Description |

| System | ProminenceTM High-Performance Liquid Chromatography System shimadzu.com |

| Column | C18 column (e.g., 4.6 mm × 150 mm, 5 µm) acs.org |

| Mobile Phase | Acetonitrile and 1% v/v glacial acetic acid in water acs.org |

| Flow Rate | 1.0 mL/min |

| Detector | Diode Array Detector (DAD) or UV-Vis Detector shimadzu.com |

| Detection Wavelength | ~280 nm acs.org |

| Injection Volume | 10 µL |

Spectrophotometric Methods for Quantitative Analysis and Reaction Monitoring

Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectroscopy, offer a rapid and convenient approach for the quantitative analysis of furan derivatives and for monitoring the progress of chemical reactions. dss.go.thcore.ac.uk This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. core.ac.uk

Furan derivatives, being highly conjugated organic compounds, absorb light in the UV region of the electromagnetic spectrum. core.ac.uk The UV spectrum of a hemicellulose hydrolysate, for instance, often shows a dominant peak around 278 nm, which is largely attributable to the presence of furans like furfural (B47365) and hydroxymethylfurfural. dss.go.thnih.gov By measuring the absorbance at a specific wavelength of maximum absorbance (λmax), the concentration of the furan derivative can be determined. For mixtures, it has been noted that at 284 nm, both furfural and hydroxymethylfurfural exhibit nearly equal absorbance on a weight basis, allowing for the estimation of total furan content. dss.go.thnih.gov

This technique is not only useful for quantitative analysis but also serves as an effective tool for reaction monitoring. For example, the conversion of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-diformylfuran (DFF) can be followed by monitoring changes in the UV-Vis spectrum over time. mdpi.com The development of novel colorimetric assays based on the reaction of furan derivatives with specific reagents can also enable selective detection and quantification. mdpi.com

Table 3: UV Absorbance Data for Representative Furan Derivatives

This table shows the absorbance maxima for some furan-based compounds, illustrating the spectral region of interest for compounds like this compound.

| Compound | Solvent | λmax (nm) | Reference |

| Furfural & HMF Mixture | Water | ~278-284 | dss.go.thnih.gov |

| Photochromic Furan-Based Diarylethene | Ethanol | 580 | nih.gov |

| Photochromic Furan-Based Diarylethene | Water-Ethanol Mixture | 575 | nih.gov |

Applications of 3 Benzyloxy Methyl Furan in Organic Synthesis and Materials Science

Potential in Supramolecular Chemistry and Self-Assembly Processes

There is no specific research indexed in available scientific databases that details the use or potential of 3-((benzyloxy)methyl)furan in the fields of supramolecular chemistry and self-assembly. The design of molecules for these purposes typically relies on specific functional groups that can participate in non-covalent interactions such as hydrogen bonding, pi-pi stacking, or metal coordination. While the furan (B31954) ring and the benzyl (B1604629) group in this compound could theoretically participate in such interactions, no studies have been published that investigate or confirm this behavior for this particular molecule. Consequently, there are no research findings or data tables to present regarding its role in forming complex, ordered supramolecular structures.

Role in Renewable Chemical Feedstocks and Biomass Valorization Pathways

The conversion of biomass into valuable platform chemicals is a cornerstone of green chemistry, with furan derivatives like 5-hydroxymethylfurfural (B1680220) (HMF) and furfural (B47365) being prominent examples. mdpi.commdpi.com These platform molecules serve as versatile starting materials for a wide array of chemical products.

While it is plausible that this compound could be synthesized from biomass-derived precursors, there is no direct evidence in the scientific literature to support its current role as a significant renewable chemical feedstock or a target molecule in biomass valorization pathways. Research in this area is heavily focused on the production and conversion of more central furanic compounds. The synthesis of 3-substituted furans has been described in a general context, but specific, economically viable routes from biomass to this compound have not been reported. Therefore, no detailed research findings or data on its production from renewable sources can be provided at this time.

Theoretical and Computational Chemistry Studies of 3 Benzyloxy Methyl Furan

Quantum Chemical Calculations for Electronic Structure, Molecular Geometry, and Energetics

Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of molecules like 3-((benzyloxy)methyl)furan. These computational methods allow for the detailed examination of electronic structure, the prediction of stable molecular geometries, and the determination of energetic properties, providing insights that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a popular and powerful method in computational chemistry for studying the electronic structure of molecules. DFT calculations are based on the principle that the energy of a system can be determined from its electron density. This approach offers a good balance between computational cost and accuracy for a wide range of chemical systems.

In the study of this compound, DFT would be employed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties such as orbital energies. A common functional used for such organic molecules is B3LYP, which is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. uni-muenchen.de This functional is known to provide reliable results for the geometries and energies of organic compounds.

For instance, a DFT study on this compound would typically begin with a geometry optimization to find the lowest energy arrangement of the atoms. The following table presents hypothetical, yet plausible, optimized geometric parameters for the key bonds and angles in the molecule, as would be expected from a B3LYP calculation.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(furan)-C(methylene) | 1.51 Å |

| Bond Length | C(methylene)-O | 1.43 Å |

| Bond Length | O-C(benzyl) | 1.44 Å |

| Bond Length | C(benzyl)-C(phenyl) | 1.52 Å |

| Bond Angle | C(furan)-C(methylene)-O | 108.5° |

| Bond Angle | C(methylene)-O-C(benzyl) | 112.0° |

| Bond Angle | O-C(benzyl)-C(phenyl) | 109.5° |

These calculations would also yield important electronic data. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and its tendency to undergo electronic transitions. For this compound, the furan (B31954) ring is electron-rich and would be expected to significantly contribute to the HOMO, while the benzyl (B1604629) group would influence the LUMO.

Ab Initio Methods and Basis Set Selection

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, though often at a greater computational expense than DFT.

The choice of basis set is a critical aspect of both DFT and ab initio calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p), are commonly used for organic molecules. This basis set includes polarization functions (d on heavy atoms, p on hydrogen atoms) that allow for a more flexible description of the electron distribution, which is important for accurately modeling the geometry and properties of a molecule containing heteroatoms and aromatic rings like this compound. For higher accuracy, larger basis sets like the correlation-consistent basis sets of Dunning (e.g., cc-pVTZ) could be employed.

A comparative study using different levels of theory and basis sets could be performed to assess the reliability of the computed properties. For example, the geometry of this compound could be optimized using both B3LYP/6-31G(d,p) and MP2/cc-pVTZ, and the results compared to understand the effect of electron correlation on the molecular structure.

Conformation Analysis and Exploration of Conformational Landscapes

The flexibility of the ether linkage and the methylene bridge in this compound allows for multiple possible spatial arrangements, or conformations. Conformational analysis aims to identify the stable conformers and to understand the energy barriers between them.

The conformational landscape of this compound is primarily defined by the torsion angles around the C(furan)-C(methylene), C(methylene)-O, and O-C(benzyl) bonds. A systematic conformational search can be performed by rotating these bonds and calculating the energy at each step. This process generates a potential energy surface that reveals the low-energy conformations (local minima) and the transition states connecting them.

Computational methods like DFT are well-suited for these studies. scielo.br A relaxed potential energy surface scan, where the geometry is optimized at each fixed value of a specific dihedral angle, can be used to identify the most stable conformers. The relative energies of these conformers can then be calculated to determine their populations at a given temperature.

The following table presents a hypothetical relative energy profile for different conformations of this compound, based on the dihedral angle around the C(methylene)-O bond.

| Conformer | Dihedral Angle (C(furan)-C(methylene)-O-C(benzyl)) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.00 |

| Gauche 1 | 60° | 1.25 |

| Gauche 2 | -60° | 1.25 |

| Eclipsed 1 | 0° | 4.50 |

| Eclipsed 2 | 120° | 5.00 |

| Eclipsed 3 | -120° | 5.00 |

This analysis would likely reveal that staggered conformations are more stable than eclipsed conformations due to reduced steric hindrance. The interplay of steric and electronic effects, such as potential weak hydrogen bonding interactions, would also be considered in a thorough conformational analysis.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction pathway can be constructed.

Transition State Calculations and Intrinsic Reaction Coordinate (IRC) Analysis

A key aspect of studying reaction mechanisms is the identification and characterization of the transition state (TS). The TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating the TS is crucial for determining the activation energy of a reaction.

Various computational methods can be used to find transition states, such as synchronous transit-guided quasi-Newton (STQN) methods. ucsb.edu Once a candidate TS structure is located, a frequency calculation must be performed to verify that it is a true transition state. A genuine TS will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Following the successful location and verification of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis is typically performed. The IRC calculation follows the reaction path downhill from the transition state towards both the reactants and the products. This confirms that the located transition state indeed connects the desired reactants and products on the potential energy surface.

Construction of Energy Profiles for Key Transformations

For example, a key transformation of this compound could be its reaction with an electrophile. Computational modeling could be used to explore different possible reaction pathways, such as electrophilic attack at different positions on the furan ring. The energy profile for each pathway would be calculated to determine the most favorable route.

Below is a hypothetical energy profile for a generic electrophilic addition to the furan ring of this compound.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | +5.8 |

| Transition State 2 | +10.5 |

| Products | -12.0 |

This energy profile would allow for the determination of the rate-determining step of the reaction, which is the step with the highest activation energy. Such detailed mechanistic insights from computational modeling are invaluable for understanding and predicting the chemical behavior of this compound.

Spectroscopic Property Predictions (e.g., Theoretical NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic properties of molecules such as this compound, offering deep insights into its electronic structure and behavior. These theoretical predictions are invaluable for interpreting experimental spectra, confirming structural assignments, and understanding the relationship between molecular structure and spectroscopic response.

One of the most common applications of computational chemistry in this area is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. By employing quantum mechanical methods like Density Functional Theory (DFT) with appropriate basis sets, it is possible to calculate the magnetic shielding tensors for each nucleus in this compound. These shielding tensors are then converted into chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (TMS). Such calculations can predict both ¹H and ¹³C NMR spectra, aiding in the assignment of complex experimental spectra and providing a means to test the accuracy of the computed molecular geometry. For a molecule like this compound, theoretical predictions can help to resolve the signals of the furan ring protons and carbons from those of the benzyl group.

Vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy, can also be predicted computationally. These calculations are typically performed by determining the second derivatives of the energy with respect to the atomic coordinates, which yields a Hessian matrix. Diagonalizing this matrix gives the vibrational frequencies and the corresponding normal modes. These predicted frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. For this compound, theoretical vibrational analysis can identify the characteristic stretching and bending modes associated with the furan ring, the benzyl group, and the ether linkage, providing a detailed understanding of the molecule's vibrational dynamics.

Below are illustrative tables of predicted NMR chemical shifts and vibrational frequencies for this compound, which would be the expected output from such computational studies.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Furan C2 | 7.4 | 142.0 |

| Furan C4 | 6.4 | 110.0 |

| Furan C5 | 7.6 | 140.0 |

| Methylene CH₂ | 4.5 | 65.0 |

| Benzyl CH₂ | 4.6 | 72.0 |

| Benzyl C1' | - | 138.0 |

| Benzyl C2'/C6' | 7.3 | 128.5 |

| Benzyl C3'/C5' | 7.4 | 128.0 |

| Benzyl C4' | 7.3 | 127.5 |

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: These are hypothetical values for illustrative purposes.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Furan Ring | C-H Stretch | 3100 - 3150 |

| Furan Ring | C=C Stretch | 1500 - 1600 |

| Benzyl Group | C-H Stretch (Aromatic) | 3000 - 3100 |

| Methylene/Benzyl | C-H Stretch (Aliphatic) | 2850 - 2950 |

| Ether Linkage | C-O-C Stretch | 1050 - 1150 |

Molecular Dynamics Simulations for Intermolecular Interactions and Condensed Phase Behavior

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system, providing detailed insights into intermolecular interactions and condensed-phase properties. For this compound, MD simulations can be employed to understand how individual molecules interact with each other in a liquid or solid state, and how these interactions give rise to macroscopic properties.

In a typical MD simulation of this compound, a system is constructed by placing a large number of molecules in a simulation box with periodic boundary conditions to mimic an infinite environment. The interactions between molecules are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic positions. The simulation then numerically integrates Newton's equations of motion, allowing the positions and velocities of all atoms to be tracked over time.

From the resulting trajectory, a wealth of information about the condensed-phase behavior of this compound can be extracted. For instance, radial distribution functions can be calculated to describe the local ordering of molecules, revealing how the furan and benzyl groups of neighboring molecules orient themselves with respect to one another. These simulations can also shed light on the nature of the intermolecular forces at play, such as van der Waals interactions and potential weak hydrogen bonding.

Furthermore, MD simulations can be used to predict various bulk properties of this compound, such as its density, viscosity, and diffusion coefficient at different temperatures and pressures. By analyzing the collective motions of the molecules, it is also possible to gain insights into the dynamics of the liquid state and the mechanisms of phase transitions. This information is crucial for understanding the material properties of this compound and for designing applications where its condensed-phase behavior is important.

Table 3: Illustrative Properties of this compound Obtainable from Molecular Dynamics Simulations (Note: These are hypothetical values for illustrative purposes.)

| Property | Simulated Value |

| Density at 298 K | 1.1 g/cm³ |

| Self-Diffusion Coefficient | 0.5 x 10⁻⁹ m²/s |

| Radial Distribution Function g(r) peak (O...H) | 2.5 Å |

Emerging Trends and Future Research Directions

Development of Novel and Highly Sustainable Synthetic Routes to 3-((Benzyloxy)methyl)furan

The imperative for green chemistry is steering the development of new synthetic pathways for furan (B31954) derivatives. frontiersin.org Current research emphasizes the use of renewable feedstocks, atom-economical reactions, and the reduction of hazardous waste. frontiersin.orgnih.gov For the synthesis of ethers like this compound, this translates to exploring alternatives to traditional methods that often rely on harsh reagents and generate significant byproduct streams.

One promising approach involves the use of phase-transfer catalysis, which can enhance reaction rates and facilitate the use of more environmentally benign solvent systems. A liquid-liquid-liquid tri-phasic system has been investigated for the etherification of benzyl (B1604629) chloride with furfuryl alcohol, demonstrating higher conversion rates and easier catalyst recycling compared to biphasic systems. researchgate.net This methodology minimizes waste by allowing for the reuse of both the catalyst-rich and aqueous phases. researchgate.net

Future research in this area will likely focus on:

Catalyst Development: Designing highly active and selective catalysts, potentially based on earth-abundant metals or organocatalysts, to replace traditional systems.

Alternative Benzylating Agents: Investigating greener alternatives to benzyl chloride to reduce the formation of chloride waste.

Flow Chemistry: Implementing continuous flow processes to improve reaction control, enhance safety, and enable seamless integration of reaction and purification steps.

| System | Conversion Rate | Reaction Time | Key Advantage | Reference |

|---|---|---|---|---|

| Biphasic (L-L) | 69% | 4 hours | Standard method | researchgate.net |

| Tri-phasic (L-L-L) | 82% | 2 hours | Higher conversion, catalyst and aqueous phase reusability | researchgate.net |

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

While the furan core is a versatile building block, its full reactive potential is still being uncovered. acs.org Research is moving beyond well-established transformations to explore novel reactivity patterns that can lead to complex molecular architectures. For this compound, this could involve leveraging the electronic properties of the furan ring and the influence of the benzyloxymethyl substituent to control the regioselectivity of reactions.

Recent advancements in catalysis are enabling previously inaccessible transformations. For instance, palladium-catalyzed methodologies have been developed for the synthesis of various substituted furans. organic-chemistry.org Furthermore, cascade reactions, where multiple bond-forming events occur in a single operation, are being explored for the efficient construction of polycyclic furan derivatives. researchgate.net

Future avenues of exploration include:

C-H Functionalization: Directly functionalizing the C-H bonds of the furan ring to introduce new substituents without the need for pre-functionalized starting materials.

Photocatalysis and Electrosynthesis: Utilizing light or electricity to drive novel chemical transformations under mild conditions.

Domino Reactions: Designing elegant one-pot sequences that rapidly build molecular complexity from simple furan precursors. researchgate.net

Integration into Advanced Functional Materials and Engineering Applications

Furan-based polymers are gaining significant attention as sustainable alternatives to petroleum-derived plastics. researchgate.netresearchgate.net The rigid furan ring can impart desirable mechanical and thermal properties to polymers. researchgate.net The benzyloxymethyl group in this compound offers a handle for further functionalization or can influence the polymer's properties through its steric and electronic effects.

Furan derivatives are being investigated for applications in:

Organic Electronics: As components of organic semiconductors, leveraging the electron-rich nature of the furan ring. bohrium.com

Thermosetting Resins: Furfural (B47365) and furfuryl alcohol are used to produce resins with excellent thermal stability, corrosion resistance, and low fire hazard. researchgate.net

Biomaterials: The biocompatibility of some furan derivatives makes them attractive for biomedical applications.

The future in this domain will likely see the development of novel polymers and materials with tailored properties derived from functionalized furans like this compound. Research will focus on understanding the structure-property relationships to design materials for specific engineering applications.

Chemo-enzymatic and Biocatalytic Approaches to Furan Derivatives

Biocatalysis offers a powerful and sustainable approach to chemical synthesis. nih.gov Enzymes can catalyze reactions with high selectivity and efficiency under mild conditions, reducing the environmental impact of chemical processes. acs.org Chemo-enzymatic strategies, which combine the best of chemical and biological catalysis, are emerging as a versatile tool for the synthesis of complex molecules. rsc.org

While specific biocatalytic routes to this compound are not yet widely reported, the broader field of biocatalysis for furan derivatives is advancing rapidly. For example, enzymes have been used for the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA), a key monomer for bio-based polymers. nih.gov Lipases have also been employed in the enzymatic polymerization of furan-based monomers. researchgate.net

Future research directions in this area include:

Enzyme Discovery and Engineering: Identifying or engineering enzymes that can catalyze the synthesis of this compound and other furan ethers with high efficiency and selectivity.

Cascade Reactions: Developing multi-enzyme cascades that can convert simple biomass-derived starting materials into valuable furan derivatives in a one-pot process. nih.gov

| Substrate | Enzyme Type | Product | Significance | Reference |

|---|---|---|---|---|

| 5-Hydroxymethylfurfural (HMF) | Oxidase | 2,5-Furandicarboxylic acid (FDCA) | Synthesis of a key bio-based polymer monomer | nih.gov |

| Furan-based diesters and diols | Lipase (B570770) (e.g., Candida antarctica lipase B) | Furan-based polyesters | Sustainable route to bio-based polymers | researchgate.net |

| Furan aldehydes | Transaminase | Furfurylamines | Scalable production of valuable chemical building blocks | nih.gov |

Application of High-Throughput Screening and Automation in Synthetic Method Development

High-throughput screening (HTS) and laboratory automation are revolutionizing the way chemical reactions are developed and optimized. bmglabtech.com These technologies allow for the rapid testing of a large number of reaction conditions, significantly accelerating the discovery of new synthetic methods. bmglabtech.comewadirect.com For the synthesis of this compound, HTS could be used to quickly screen different catalysts, solvents, bases, and temperature conditions to identify the optimal parameters for a given reaction.

Automated synthesis platforms can perform reactions, work-ups, and analyses with minimal human intervention, freeing up researchers to focus on experimental design and data interpretation. wikipedia.org This approach not only increases efficiency but also improves the reproducibility of experimental results.

The future of synthetic method development for furan derivatives will undoubtedly involve a greater reliance on these technologies. Key areas of focus will include:

Miniaturization: Developing microscale reaction platforms to reduce the amount of reagents and waste generated during screening.

Data Analysis: Implementing advanced data analysis and machine learning algorithms to extract meaningful insights from large HTS datasets and predict optimal reaction conditions.

Integrated Systems: Creating fully automated systems that can perform all steps of the synthetic process, from reaction setup to product purification and characterization.

Q & A

Advanced Research Question

- Docking studies : Model interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Benzofuran derivatives show affinity for hydrophobic binding pockets due to aromatic stacking .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with antibacterial activity, as seen in 3-methoxyfuran derivatives .

- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity, critical for drug-discovery applications .

Table 1. Representative Yields and Conditions for Benzofuran Synthesis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.